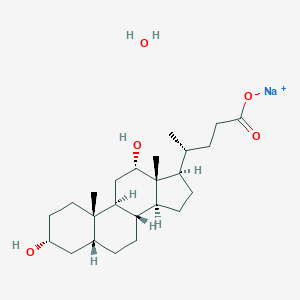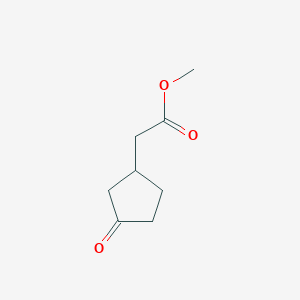
Methyl 2-(3-oxocyclopentyl)acetate
Vue d'ensemble
Description
“Methyl 2-(3-oxocyclopentyl)acetate” is a chemical compound with the CAS Number: 34130-51-3 . It has a molecular weight of 156.18 and its IUPAC name is methyl (3-oxocyclopentyl)acetate . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-oxocyclopentyl)acetate” can be represented by the InChI code: 1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3 . This indicates that it contains 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 2-(3-oxocyclopentyl)acetate” is a liquid at room temperature . Its molecular weight is 156.18 .Applications De Recherche Scientifique
Fragrance Industry
“Methyl 2-(3-oxocyclopentyl)acetate”, also known as Methyl dihydrojasmonate, is a fragrance ingredient with a jasmine-like odor . It’s used in many fragrance mixtures .
Method of Application
In the fragrance industry, this compound is typically mixed with other aroma chemicals to create a desired scent. The exact proportions and methods can vary greatly depending on the specific fragrance being created.
Results or Outcomes
The use of Methyl dihydrojasmonate contributes to the complexity and richness of the fragrance. However, the specific outcomes can vary depending on the other ingredients used in the mixture.
Material Science
“Methyl 2-(3-oxocyclopentyl)acetate” is used in the preparation of hydrogels as delivery systems for the slow release of bioactive carbonyl derivatives .
Method of Application
In material science, this compound can be incorporated into hydrogel formulations. The hydrogels are then used as a delivery system for bioactive carbonyl derivatives. The exact methods and parameters can vary depending on the specific application and desired release rate.
Results or Outcomes
The use of “Methyl 2-(3-oxocyclopentyl)acetate” in hydrogels can result in a slow and controlled release of bioactive carbonyl derivatives. This can be beneficial in various applications where a sustained release of these compounds is desired.
Chemical Synthesis
“Methyl 2-(3-oxocyclopentyl)acetate” is used in chemical synthesis . It’s a versatile reagent that can be used to synthesize a variety of other compounds.
Method of Application
The exact method of application can vary greatly depending on the specific synthesis being carried out. Typically, this compound would be reacted with other reagents under controlled conditions to produce the desired product.
Results or Outcomes
The outcomes can vary greatly depending on the specific synthesis being carried out. In general, the use of “Methyl 2-(3-oxocyclopentyl)acetate” can enable the synthesis of a wide range of other compounds.
Gas Chromatography
“Methyl 2-(3-oxocyclopentyl)acetate” can be analyzed using gas chromatography . This technique is used to separate and analyze compounds that can be vaporized without decomposition.
Method of Application
In gas chromatography, a sample is carried by a moving gas stream through a column that is packed with a stationary phase. The different components in the sample will interact with the stationary phase to varying degrees, causing them to elute from the column at different times.
Results or Outcomes
The use of gas chromatography allows for the identification and quantification of “Methyl 2-(3-oxocyclopentyl)acetate” in a sample. This can be useful in a variety of applications, such as quality control, environmental monitoring, and research.
Pharmaceutical Industry
“Methyl 2-(3-oxocyclopentyl)acetate” is used in the pharmaceutical industry . It’s a versatile reagent that can be used to synthesize a variety of other compounds.
Results or Outcomes
Food Industry
“Methyl 2-(3-oxocyclopentyl)acetate” is used in the food industry . It’s a flavoring agent that can be used to enhance the taste of various foods.
Safety And Hazards
“Methyl 2-(3-oxocyclopentyl)acetate” is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 2-(3-oxocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMFVOUUXTIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463262 | |
| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-oxocyclopentyl)acetate | |
CAS RN |
2630-38-8, 34130-51-3 | |
| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-oxocyclopentyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

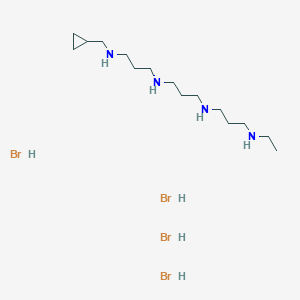
![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
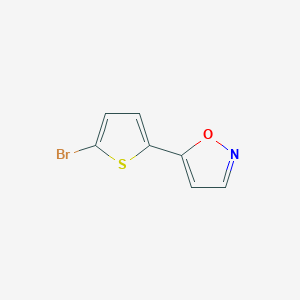

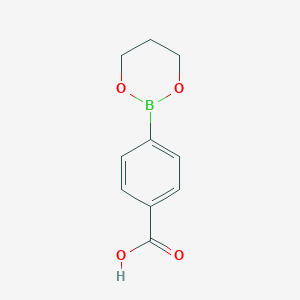
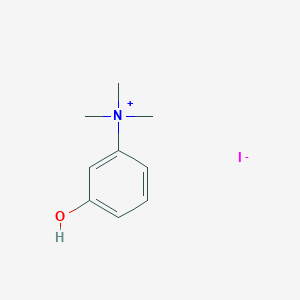
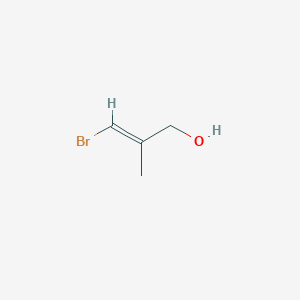
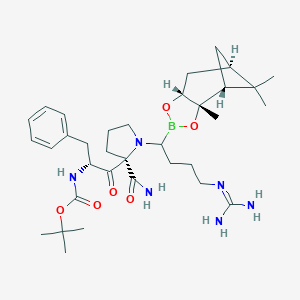
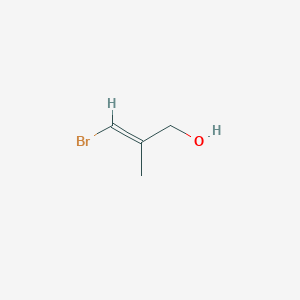
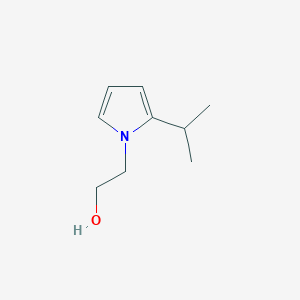
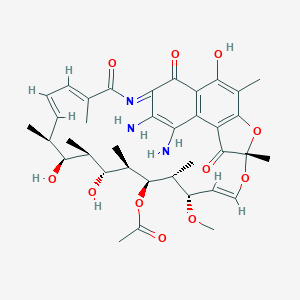
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
